molecular formula C10H11BrO2 B8627695 4-Bromo-2-(cyclopropylmethoxy)phenol

4-Bromo-2-(cyclopropylmethoxy)phenol

Cat. No. B8627695
M. Wt: 243.10 g/mol
InChI Key: SFQOPUISMQXRDA-UHFFFAOYSA-N
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Patent
US06822114B1

Procedure details

A mixture of crude 4-bromo-2-cyclopropylmethoxyphenol (388 g) and (n-Bu)4NBr (20 g) in dioxane (2.0 L) was heated to 65° C. Aqueous caustic solution (40%, 294 g) was added and the temperature was raised to 80° C. Chlorodifluoromethane was added below the surface via a 12 gauge needle and CF2HCl was rapidly absorbed. After about 70 minutes, the absorption of gas ceased and reaction temperature dropped to 77° C. About 184 g of chlorodifluoromethane (Fw=86.47, 2.128 mol) had been added. GC analysis of an aliquot indicated the disappearance of the starting material. The mixture was cooled to room temperature and was quenched with water (1.2 L) under CF2HCl atmosphere. Extraction with hexanes (2×750 mL) and the combined hexanes extracts were washed with water (1 L). The aqueous layer was back-extracted with hexanes (500 mL) and the combined organic extracts were dried (MgSO4) and filtered. Evaporation of the solvent under reduced pressure gave a brown oil (about 457 g). GC analysis showed 75 area % purity. The crude yield was 98% or 86% adjusted to GC area %. The crude product was distilled over a 5-plate, Older-Shaw column at 1.0 mm-Hg at 107-113° C. (overhead). Results and conditions are given in Table 3.
Quantity
388 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
294 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
184 g
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([O:9][CH2:10][CH:11]2[CH2:13][CH2:12]2)[CH:3]=1.Cl[CH:15]([F:17])[F:16]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-].O1CCOCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:15]([F:17])[F:16])=[C:4]([O:9][CH2:10][CH:11]2[CH2:12][CH2:13]2)[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
388 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)OCC1CC1
Name
Quantity
20 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
Name
Quantity
2 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
solution
Quantity
294 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Four
Name
Quantity
184 g
Type
reactant
Smiles
ClC(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 80° C
CUSTOM
Type
CUSTOM
Details
was rapidly absorbed
CUSTOM
Type
CUSTOM
Details
the absorption of gas
CUSTOM
Type
CUSTOM
Details
reaction temperature
ADDITION
Type
ADDITION
Details
dropped to 77° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
was quenched with water (1.2 L) under CF2HCl atmosphere
EXTRACTION
Type
EXTRACTION
Details
Extraction with hexanes (2×750 mL)
WASH
Type
WASH
Details
the combined hexanes extracts were washed with water (1 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with hexanes (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC(F)F)OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 457 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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